molecular formula C17H16FNO B6241790 1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane CAS No. 2377035-81-7

1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane

Cat. No. B6241790
CAS RN: 2377035-81-7
M. Wt: 269.3
InChI Key:
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Description

1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane (FNAB) is a fluorinated bicyclic compound with a unique structure that has been the subject of scientific research for more than two decades. It has been studied for its potential applications in a variety of fields, including organic synthesis, medicinal chemistry, and materials science. FNAB has been used as a ligand in catalytic reactions and as a starting material for the synthesis of other compounds. It has also been used as a fluorescent reporter molecule in biological assays and as a drug candidate in clinical trials.

Scientific Research Applications

1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds, including polycyclic aromatic hydrocarbons, heterocyclic compounds, and organometallic complexes. It has also been used as a ligand in catalytic reactions and as a fluorescent reporter molecule in biological assays. 1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane has been studied for its potential applications in medicinal chemistry, including as a drug candidate in clinical trials.

Mechanism of Action

The exact mechanism of action of 1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane is not yet fully understood. However, it is known that 1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane binds to a variety of proteins, including G-protein coupled receptors and nuclear receptors, and that it can modulate the activity of these proteins. 1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane also binds to DNA and RNA, and it has been shown to interact with a variety of enzymes and other proteins involved in metabolic pathways.
Biochemical and Physiological Effects
1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane has been studied for its potential effects on biochemical and physiological processes. It has been shown to modulate the activity of G-protein coupled receptors and nuclear receptors, which can lead to changes in the expression of genes and the activity of enzymes involved in metabolic pathways. 1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane has also been shown to inhibit the activity of some enzymes involved in drug metabolism, which could potentially lead to increased bioavailability of drugs.

Advantages and Limitations for Lab Experiments

1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane is a useful tool for laboratory experiments due to its unique structure and properties. It is relatively easy to synthesize and can be used as a starting material for the synthesis of other compounds. Its ability to bind to a variety of proteins makes it a useful tool for studying protein-ligand interactions, and its fluorescent properties make it a useful tool for studying biological processes. However, 1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane is relatively unstable, and it can be difficult to purify and store.

Future Directions

1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane has potential applications in a variety of fields, including organic synthesis, medicinal chemistry, and materials science. Its ability to bind to a variety of proteins makes it a useful tool for studying protein-ligand interactions, and its fluorescent properties make it a useful tool for studying biological processes. Further research is needed to better understand the mechanism of action of 1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane and its potential applications in drug discovery and development. Additionally, further research is needed to explore the potential of 1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane as a starting material for the synthesis of other compounds, such as polycyclic aromatic hydrocarbons, heterocyclic compounds, and organometallic complexes. Finally, further research is needed to improve the stability and storage of 1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane.

Synthesis Methods

1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane can be synthesized from a variety of starting materials, including naphthalene-2-carboxylic acid, fluoroacetic acid, bromoacetic acid, and hydroxylamine. The most commonly used method is the direct condensation of naphthalene-2-carboxylic acid and fluoroacetic acid in the presence of an acid catalyst. This reaction produces a mixture of 1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane and its isomer, 1-fluoro-2-(naphthalene-2-carboxamide)-2-azabicyclo[2.2.1]heptane (1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane-amide). The two compounds can be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane involves the reaction of naphthalene-2-carboxylic acid with 1,5-dibromopentane to form the intermediate compound, 2-(naphthalene-2-carbonyl)-1,5-dibromopentane. This intermediate is then reacted with 2-azabicyclo[2.2.1]hept-5-ene to form the final product, 1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane.", "Starting Materials": [ "Naphthalene-2-carboxylic acid", "1,5-dibromopentane", "2-azabicyclo[2.2.1]hept-5-ene" ], "Reaction": [ "Step 1: Naphthalene-2-carboxylic acid is reacted with thionyl chloride to form naphthalene-2-carbonyl chloride.", "Step 2: Naphthalene-2-carbonyl chloride is reacted with 1,5-dibromopentane in the presence of a base such as potassium carbonate to form the intermediate compound, 2-(naphthalene-2-carbonyl)-1,5-dibromopentane.", "Step 3: 2-(naphthalene-2-carbonyl)-1,5-dibromopentane is reacted with 2-azabicyclo[2.2.1]hept-5-ene in the presence of a palladium catalyst to form the final product, 1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane." ] }

CAS RN

2377035-81-7

Product Name

1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane

Molecular Formula

C17H16FNO

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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